Compound Description: This class of compounds, particularly N-{2-hydroxy-3,4-dimethyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}-4-methylbenzamide, is derived from N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides and was investigated for its potential as an Insulysin inhibitor, CTGF expression inhibitor, Glutamyl endopeptidase II inhibitor, and Transcription factor STAT3 inhibitor. []
Relevance: The shared benzamide moiety and the presence of a sulfonamide group in both the related compound class and 4-(morpholinosulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide highlight the structural similarities. The aryl sulfonamide group, a key feature in both structures, may contribute to similar biological activity. []
Compound Description: These compounds, particularly N-{2-hydroxy-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide and N-{2-hydroxy-3-methyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide, were synthesized from N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides. Studies focused on their biological activity against bacteria (Escherichia coli, Staphylococcus aureus, Mycobacterium luteum) and fungi (Candida tenuis, Aspergillus niger), demonstrating bactericidal and fungicidal properties. []
Relevance: The common benzamide moiety and the aryl sulfonamide group link this class of compounds to 4-(morpholinosulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide structurally. The presence of the sulfonamide group, known to impart a range of biological activities, suggests potential overlapping functionalities between these compounds. []
Compound Description: Developed as a potent, orally active leukotriene receptor antagonist, this compound exhibited strong affinity for the leukotriene receptor (Ki = 0.42 nM) and demonstrated efficacy in inhibiting LTD4-induced bronchoconstriction in guinea pigs (oral ED50 of 1.14 μmol/kg). []
Relevance: The presence of the benzamide group and the sulfonamide group are structural features shared with 4-(morpholinosulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide. The R enantiomer of ZENECA ZD3523 was found to be more potent than its S counterpart. []
Compound Description: Nilotinib is a known anti-leucaemia cytostatic drug used in cancer therapy. Research on this drug focused on developing a nanosize weakly crystalline modification to improve solubility and bioavailability. []
Relevance: This compound shares a core benzamide scaffold and a pyrimidine ring system with 4-(morpholinosulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide, suggesting potential similarities in their pharmacological profiles. The research on improving nilotinib's physicochemical properties highlights the importance of structural modifications for optimizing drug performance. []
Compound Description: This compound is a potent PDGF receptor tyrosine kinase inhibitor. It is being investigated for the treatment of angiotensin II-induced diseases, particularly hypertension and related conditions, often in combination therapy with other antihypertensive agents. [, ]
Relevance: Both this compound and 4-(morpholinosulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide share a benzamide core structure and a pyrimidine ring, suggesting potential similarities in their binding affinities and pharmacological activities. [, ]
Compound Description: A pharmaceutical composition based on this compound has been developed. This composition utilizes metal oxides in its coating, specifically iron oxide, to enhance its properties. Further research has focused on optimizing the composition by reducing impurities and controlling the compound's concentration. []
Relevance: This compound and 4-(morpholinosulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide share a benzamide core, suggesting a potential for similar pharmacological activities. The development of a pharmaceutical composition for this compound underscores its therapeutic potential. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.